REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].C1OCCOCCOCCOCCOCCOC1.COC(=O)[CH2:28][C:29]([N:31]([CH2:38][C:39]1[CH:44]=[CH:43][C:42]([O:45][CH3:46])=[CH:41][CH:40]=1)[CH2:32][CH2:33][C:34]([O:36]C)=O)=[O:30].Cl>C1(C)C=CC=CC=1.O>[CH3:46][O:45][C:42]1[CH:41]=[CH:40][C:39]([CH2:38][N:31]2[CH2:32][CH2:33][C:34](=[O:36])[CH2:28][C:29]2=[O:30])=[CH:44][CH:43]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
122 mg
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)N(CCC(=O)OC)CC1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under nitrogen, was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
TEMPERATURE
|
Details
|
After 7 h at reflux the reaction
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted several times with CH2Cl2 (3×80 ml)
|
Type
|
CUSTOM
|
Details
|
the combined organics dried
|
Type
|
CUSTOM
|
Details
|
evaporated to a brown oil (1.33 g)
|
Type
|
ADDITION
|
Details
|
The brown oil was treated with 10% aqueous oxalic acid
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6.5 h
|
Duration
|
6.5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted repratedly with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the combined organics dried
|
Type
|
CUSTOM
|
Details
|
evaporated to a dirty yellow oil (1.03 g)
|
Type
|
CUSTOM
|
Details
|
The crude material was purified on silica gel using (CH2Cl2:MeOH=30:1) as eluent
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2C(CC(CC2)=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |